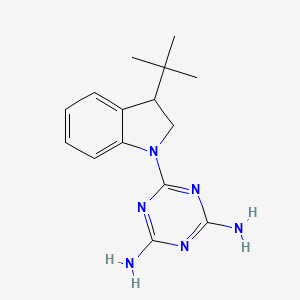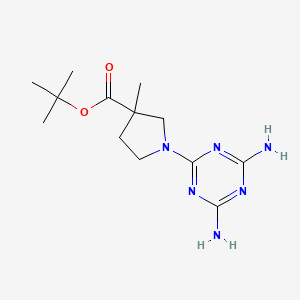![molecular formula C22H27N3O3 B7436567 N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a protein tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been investigated as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide inhibits SYK, which is a key component of B-cell receptor signaling. Inhibition of SYK prevents the activation of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are essential for the survival and proliferation of B-cells. N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide has been shown to induce apoptosis in B-cells and inhibit the proliferation of B-cell lines. N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide also inhibits the migration and adhesion of B-cells, which are important processes for the development and progression of B-cell malignancies. N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide is its potent inhibition of SYK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide has also shown efficacy in animal models of these diseases, which suggests that it may have potential for clinical use. However, one limitation of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide is that its safety and efficacy in humans have not yet been fully established, and further clinical studies are needed to evaluate its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide. One potential direction is the investigation of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another direction is the evaluation of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide in clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the mechanism of action of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide and to identify potential biomarkers of response to the drug.
Synthesemethoden
The synthesis of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2-chloro-5-nitropyridine with 2-cyclohexyl-2-hydroxyethylamine to form 2-cyclohexyl-2-(pyridin-3-yloxy)ethylamine. This intermediate is then reacted with 4-(bromomethyl)-2-methoxyphenylboronic acid to form 4-(2-cyclohexyl-2-(pyridin-3-yloxy)ethyl)benzeneboronic acid. The final step involves the reaction of this intermediate with 2-(methylamino)acetyl chloride hydrochloride to form N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide has been investigated as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide has demonstrated potent inhibition of SYK and has shown efficacy in various animal models of B-cell malignancies, including diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide has also shown promise in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-23-20(26)14-22(11-5-2-6-12-22)16-25-21(27)18-9-3-4-10-19(18)28-17-8-7-13-24-15-17/h3-4,7-10,13,15H,2,5-6,11-12,14,16H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKLMDZUBIPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCCC1)CNC(=O)C2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)

![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)